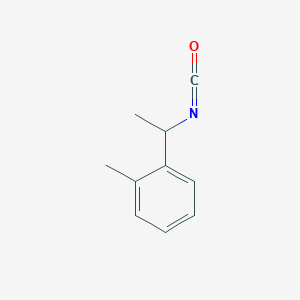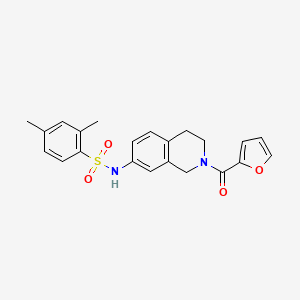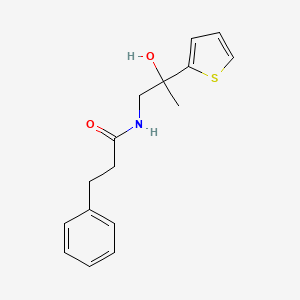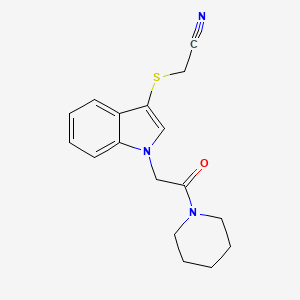![molecular formula C22H23NO5 B2639616 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid CAS No. 2381423-92-1](/img/structure/B2639616.png)
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, which is a five-membered ring with a nitrogen atom. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The compound also contains a methoxy group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a type of secondary amine. This ring is substituted at the 2-position with an acetic acid group and at the 4-position with a methoxy group. The 1-position of the ring is substituted with a Fmoc group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 381.43 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The Fmoc group is extensively used to protect hydroxy-groups in the synthesis of complex organic molecules, enabling selective deprotection under mild conditions that do not affect other sensitive functional groups. This property is crucial in the stepwise construction of large molecules, such as oligonucleotides and peptides, where the Fmoc group can be removed without disturbing other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Difficult Peptide Sequences
In peptide synthesis, the Fmoc group has been instrumental in preventing interchain association, which is a common issue when synthesizing certain peptide sequences. Its use facilitates the synthesis of peptides that would otherwise be difficult to produce due to aggregation problems, enhancing the efficiency and yield of solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Oligomer Synthesis
The Fmoc group has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Its protective capabilities allow for the efficient solid-phase synthesis of oligomers of varying lengths, demonstrating the versatility of Fmoc chemistry in creating complex oligomeric structures (Gregar & Gervay-Hague, 2004).
Facile Synthesis of N-substituted Hydroxamic Acids
Fmoc chemistry has been applied to the synthesis of structurally diverse N-substituted hydroxamic acids, which are important in medicinal chemistry for their role as enzyme inhibitors. The methodology involves the efficient condensation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines with specific solid supports, showcasing the applicability of Fmoc-protected intermediates in generating compounds with potential therapeutic value (Mellor & Chan, 1997).
Modified Benzhydrylamine for Solid Phase Synthesis
A dimethoxybenzhydrylamine derivative protected by the Fmoc group serves as a precursor for the C-terminal amide in peptide synthesis, illustrating the integration of Fmoc chemistry in developing novel reagents that enhance the efficiency of peptide assembly on solid supports. This approach underlines the role of Fmoc-protected intermediates in refining synthetic strategies for peptides (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEORNHHFRSUSC-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2639535.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)




![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
amine](/img/structure/B2639554.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)